

solubility profile of 3-Bromo-2,4,6-trimethylpyridine in organic solvents

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Compound of Interest

Compound Name: 3-Bromo-2,4,6-trimethylpyridine

Cat. No.: B1292849

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An In-depth Technical Guide on the Solubility Profile of **3-Bromo-2,4,6-trimethylpyridine** in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Bromo-2,4,6-trimethylpyridine** (also known as 3-Bromo-2,4,6-collidine). Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a qualitative solubility profile based on the known properties of its parent compound, 2,4,6-trimethylpyridine, and details established experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling informed solvent selection and experimental design.

Introduction to 3-Bromo-2,4,6-trimethylpyridine

3-Bromo-2,4,6-trimethylpyridine is a halogenated derivative of 2,4,6-trimethylpyridine (collidine). It is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.^[1] Its molecular structure, featuring a pyridine ring with three methyl groups and a bromine atom, imparts specific physicochemical properties that influence its reactivity and solubility.^[1] Understanding its

solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-2,4,6-trimethylpyridine** is presented in Table 1.

Table 1: Physicochemical Properties of **3-Bromo-2,4,6-trimethylpyridine**

Property	Value
Alternate Name	3-Bromo-2,4,6-collidine ^[2]
CAS Number	23079-73-4 ^[2]
Molecular Formula	C ₈ H ₁₀ BrN ^[2]
Molecular Weight	200.08 g/mol ^[2]
Appearance	Pale yellow or colorless liquid

Solubility Profile

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for **3-Bromo-2,4,6-trimethylpyridine** in various organic solvents is not readily available in the public domain.

Qualitative Solubility Profile and Inference from Structural Analogs

In the absence of direct data, the solubility of **3-Bromo-2,4,6-trimethylpyridine** can be inferred from its structural parent, 2,4,6-trimethylpyridine (2,4,6-collidine). 2,4,6-collidine is reported to be miscible with a wide range of organic solvents, including ether, methanol, acetone, chloroform, benzene, and toluene.^[3] It is also described as soluble in ethanol and dilute acids.^[4]

The introduction of a bromine atom to the pyridine ring increases the molecular weight and may slightly modify the compound's polarity. However, the overall nonpolar character contributed by the three methyl groups and the aromatic ring is expected to be maintained. Therefore, it is highly probable that **3-Bromo-2,4,6-trimethylpyridine** is soluble in a broad range of common organic solvents, such as:

- Alcohols (e.g., methanol, ethanol)
- Ethers (e.g., diethyl ether, tetrahydrofuran)
- Ketones (e.g., acetone)
- Halogenated Solvents (e.g., chloroform, dichloromethane)
- Aromatic Hydrocarbons (e.g., benzene, toluene)

It is expected to have lower solubility in highly polar solvents like water, similar to its parent compound which is only slightly miscible with water.^[3]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for **3-Bromo-2,4,6-trimethylpyridine**, established experimental methods can be employed. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask Method)

This is a widely recognized and accurate method for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the mass of **3-Bromo-2,4,6-trimethylpyridine** that dissolves in a specific volume of an organic solvent to form a saturated solution at a constant temperature.

Materials:

- **3-Bromo-2,4,6-trimethylpyridine** (high purity)
- Organic solvent of interest (analytical grade)

- Thermostatically controlled shaker or water bath
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)
- Vials or containers for the saturated solution

Procedure:

- Preparation of Saturated Solution: Add an excess amount of **3-Bromo-2,4,6-trimethylpyridine** to a known volume of the organic solvent in a sealed container. The excess solid should be clearly visible.
- Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let the undissolved solid settle.
- Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a compatible filter.
- Solvent Evaporation and Mass Determination: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature below the boiling point of the solute).
- Final Weighing: Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again. The difference in weight corresponds to the mass of the dissolved **3-Bromo-2,4,6-trimethylpyridine**.
- Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

UV-Visible Spectrophotometry Method

This method is suitable if **3-Bromo-2,4,6-trimethylpyridine** has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.

Objective: To determine the concentration of **3-Bromo-2,4,6-trimethylpyridine** in a saturated solution by measuring its absorbance of light.

Materials:

- UV-Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- **3-Bromo-2,4,6-trimethylpyridine** (high purity)
- Organic solvent of interest

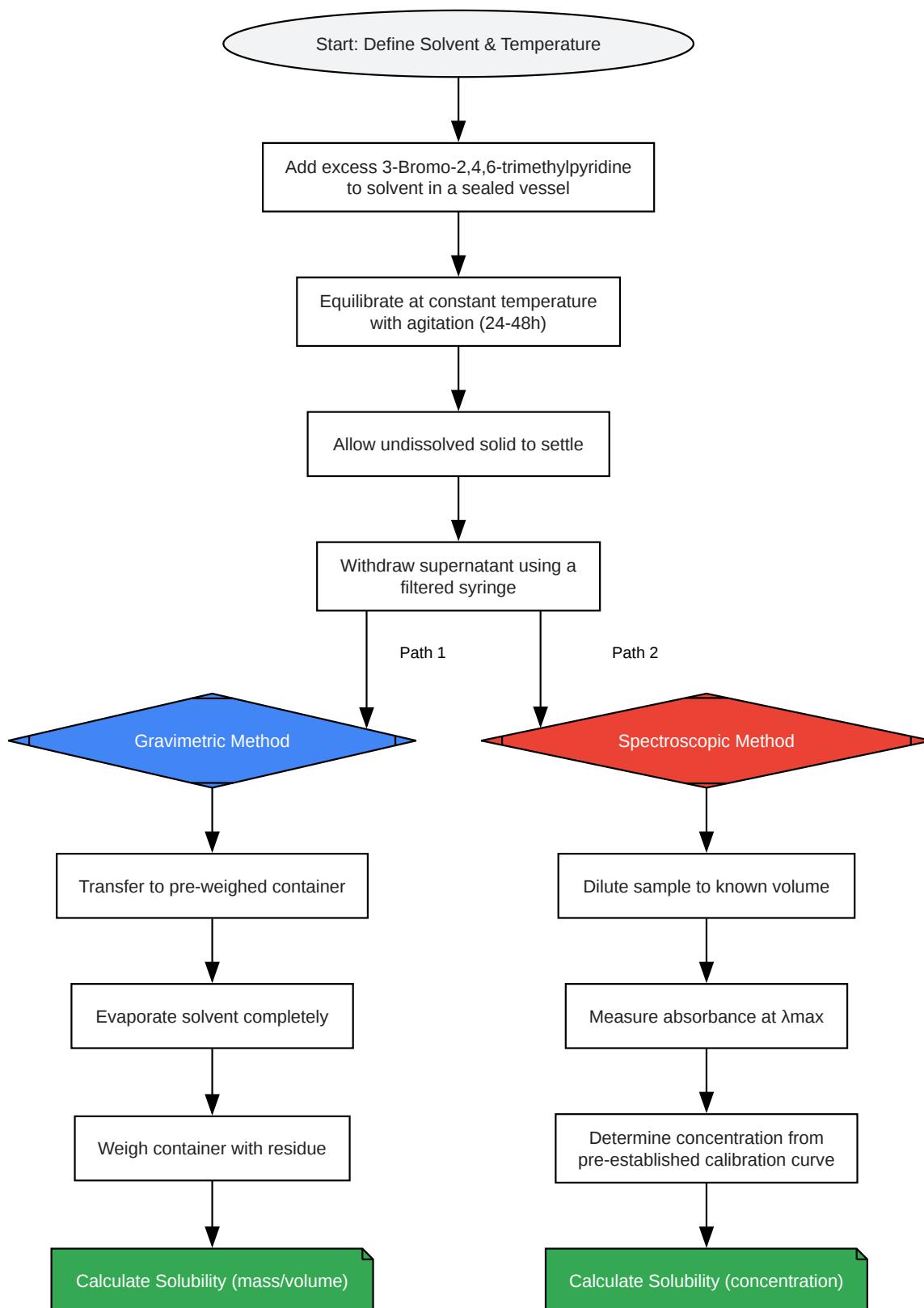
Procedure:

- Preparation of a Calibration Curve:
 - Prepare a stock solution of **3-Bromo-2,4,6-trimethylpyridine** of a known concentration in the chosen organic solvent.
 - Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **3-Bromo-2,4,6-trimethylpyridine**.
 - Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
- Preparation of Saturated Solution: Prepare a saturated solution as described in the Gravimetric Method (steps 1-3).

- Dilution of Saturated Solution: Carefully withdraw a small, precise volume of the clear saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
- Absorbance Measurement: Measure the absorbance of the diluted solution at the λ_{max} .
- Concentration Determination: Use the equation of the line from the calibration curve ($y = mx + c$) to determine the concentration of the diluted solution.
- Calculation of Solubility: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of **3-Bromo-2,4,6-trimethylpyridine**.

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